

Application Notes: In Vitro Kinase Assay Protocol for PI3K Inhibitors

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Compound of Interest		
Compound Name:	PI3K-IN-10	
Cat. No.:	B12428971	Get Quote

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Introduction

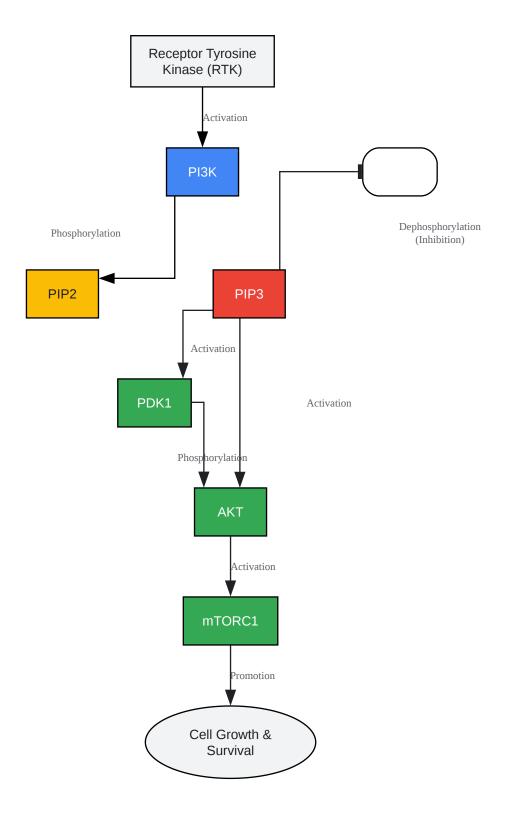
The Phosphoinositide 3-kinases (PI3Ks) are a family of lipid kinases that play a critical role in numerous cellular processes, including cell growth, proliferation, survival, and metabolism. The PI3K/AKT/mTOR signaling pathway is one of the most frequently dysregulated pathways in human cancer, making PI3K enzymes attractive targets for cancer drug discovery. In vitro kinase assays are essential for the characterization of novel PI3K inhibitors, enabling the determination of their potency and isoform selectivity.

This document provides a detailed protocol for an in vitro kinase assay to evaluate PI3K inhibitors, using the Adapta™ Universal Kinase Assay, a time-resolved fluorescence resonance energy transfer (TR-FRET) based method. While this protocol is broadly applicable, it uses the well-characterized inhibitor, GDC-0941, as an example to illustrate data presentation.

PI3K Signaling Pathway

The PI3K signaling cascade is initiated by the activation of receptor tyrosine kinases (RTKs) or G protein-coupled receptors (GPCRs), leading to the recruitment and activation of PI3K at the plasma membrane. Activated PI3K phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting and activating downstream effectors such as AKT and PDK1, which in turn regulate a multitude of cellular functions.





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Figure 1: Simplified PI3K/AKT/mTOR signaling pathway.



Data Presentation: Isoform Selectivity of GDC-0941

The following table summarizes the half-maximal inhibitory concentration (IC50) values for the pan-PI3K inhibitor GDC-0941 against the four Class I PI3K isoforms. This data is crucial for understanding the inhibitor's potency and selectivity profile.

PI3K Isoform	IC50 (nM)
p110α	3[1][2]
p110β	33[2]
p110δ	3[1][2]
ρ110γ	75[2]

Experimental Protocol: Adapta™ Universal Kinase Assay

This protocol outlines the steps for determining the IC50 of a test compound against a PI3K isoform using the Adapta[™] Universal Kinase Assay Kit. This assay measures the amount of ADP produced by the kinase reaction.[3][4][5][6]

Materials and Reagents

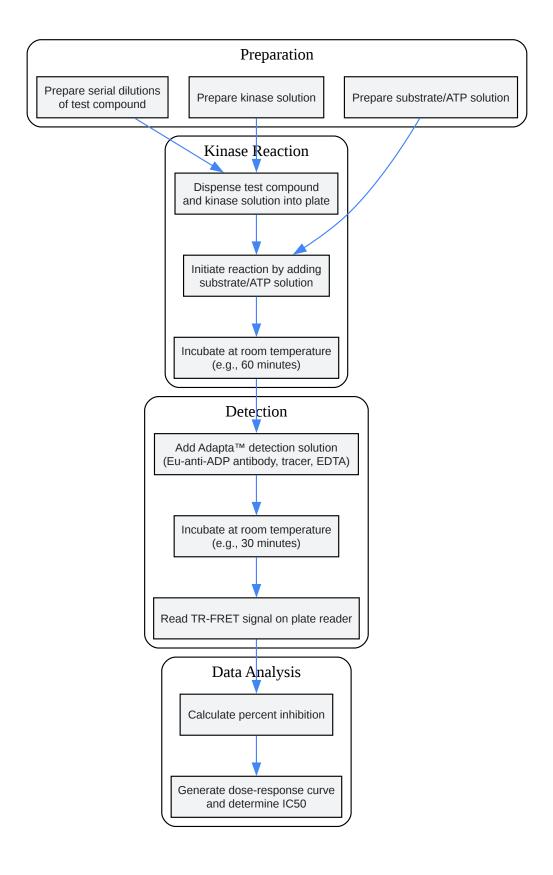
- Adapta™ Universal Kinase Assay Kit (Thermo Fisher Scientific)
- Recombinant human PI3K enzyme (e.g., p110α/p85α)
- PI3K substrate (e.g., PIP2)
- Test compound (e.g., PI3K-IN-10)
- ATP
- Kinase buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 3 mM MgCl2, 1 mM EGTA, 0.03% CHAPS)
- 384-well low-volume plates



- Multichannel pipettes
- Plate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET)

Experimental Workflow





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Figure 2: Experimental workflow for the in vitro kinase assay.



Detailed Procedure

- Compound Preparation: Prepare a serial dilution of the test compound (e.g., **PI3K-IN-10**) in the appropriate solvent (e.g., DMSO) and then dilute in kinase buffer. A typical starting concentration range is 10 μM to 0.1 nM.
- Kinase Reaction Setup:
 - Add 2.5 μL of the 4x concentrated test compound or vehicle (for positive and negative controls) to the wells of a 384-well plate.
 - Add 2.5 μL of 4x concentrated PI3K enzyme solution to all wells except the negative control wells (add kinase buffer instead).
 - Initiate the kinase reaction by adding 5 μL of a 2x concentrated solution of the lipid substrate (e.g., 100 μM PIP2:PS) and ATP (at a concentration close to its Km) to all wells.
 [4]
 - The final reaction volume is 10 μ L.
- Incubation: Seal the plate and incubate at room temperature for 60 minutes.[5][6]
- Detection:
 - Prepare the Adapta™ Detection Solution containing Eu-anti-ADP antibody, Alexa Fluor®
 647 labeled ADP tracer, and EDTA in TR-FRET dilution buffer. The EDTA stops the kinase reaction.
 - \circ Add 5 μ L of the 3x concentrated Detection Solution to each well.
 - Incubate the plate at room temperature for 30 minutes, protected from light.[5]
- Data Acquisition:
 - Read the plate on a TR-FRET-compatible plate reader. Excite at ~340 nm and measure emission at 615 nm (Europium donor) and 665 nm (Alexa Fluor® 647 acceptor).
 - The TR-FRET ratio is calculated as (665 nm emission / 615 nm emission) * 10,000.



Data Analysis

- Calculate Percent Inhibition:
 - The percent inhibition for each concentration of the test compound is calculated using the following formula: % Inhibition = 100 * (1 (Signal_compound Signal_negative_control) / (Signal_positive_control Signal_negative_control))
- Determine IC50:
 - Plot the percent inhibition against the logarithm of the compound concentration.
 - Fit the data to a sigmoidal dose-response curve using a suitable software (e.g., GraphPad Prism) to determine the IC50 value.

Conclusion

This application note provides a comprehensive framework for conducting in vitro kinase assays to characterize PI3K inhibitors. The detailed protocol for the Adapta™ Universal Kinase Assay, along with the example data for GDC-0941, offers a robust starting point for researchers in the field of drug discovery. Adherence to this protocol will enable the generation of reliable and reproducible data on the potency and selectivity of novel PI3K inhibitors.

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